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Compound of Interest

Compound Name:
(1S,3R)-3-

Aminocyclohexanecarboxylic Acid

Cat. No.: B1241999 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the

chiral amino acid, (1S,3R)-3-Aminocyclohexanecarboxylic Acid. The information presented

herein is crucial for the identification, characterization, and quality control of this compound in

research and drug development settings. This document details nuclear magnetic resonance

(NMR), mass spectrometry (MS), and infrared (IR) spectroscopy data, along with the

experimental protocols for their acquisition.

Spectroscopic Data Summary
The following tables summarize the key quantitative spectroscopic data for (1S,3R)-3-
Aminocyclohexanecarboxylic Acid.

Table 1: ¹H NMR Spectroscopic Data
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Chemical Shift (δ)
ppm

Multiplicity Number of Protons Assignment

3.19–3.26 m 1H CH-NH₂

2.16–2.28 m 2H Cyclohexyl CH

1.89–2.03 m 3H Cyclohexyl CH₂

1.27–1.50 m 4H Cyclohexyl CH₂

Solvent: D₂O, Frequency: 300 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppm Assignment

183.96 C=O (Carboxylic Acid)

49.91 CH-COOH

45.02 CH-NH₂

33.55 Cyclohexyl CH₂

29.89 Cyclohexyl CH₂

28.48 Cyclohexyl CH₂

23.30 Cyclohexyl CH₂

Solvent: D₂O, Frequency: 75 MHz[1]

Table 3: High-Resolution Mass Spectrometry (HRMS)
Data

Parameter Value

Molecular Formula C₇H₁₃NO₂

Calculated Mass [M-H]⁻ 142.0863

Found Mass [M-H]⁻ 142.0859
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[1]

Table 4: Representative Infrared (IR) Spectroscopic Data
While a specific experimental spectrum for (1S,3R)-3-Aminocyclohexanecarboxylic Acid is

not readily available, the following table outlines the expected characteristic absorption bands

based on its functional groups (carboxylic acid and amine).

Wavenumber (cm⁻¹) Intensity Assignment

3300-2500 Strong, Broad
O-H stretch (from carboxylic

acid, hydrogen-bonded)

3500-3300 Medium
N-H stretch (from primary

amine)

2950-2850 Medium to Strong
C-H stretch (from cyclohexyl

group)

1760-1690 Strong
C=O stretch (from carboxylic

acid)

1640-1550 Medium to Strong N-H bend (from primary amine)

1470-1450 Medium
C-H bend (from cyclohexyl

group)

1320-1210 Strong
C-O stretch (from carboxylic

acid)

950-910 Medium, Broad
O-H bend (out-of-plane, from

carboxylic acid)

Experimental Protocols
Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of atoms in (1S,3R)-3-
Aminocyclohexanecarboxylic Acid.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC2959423/
https://www.benchchem.com/product/b1241999?utm_src=pdf-body
https://www.benchchem.com/product/b1241999?utm_src=pdf-body
https://www.benchchem.com/product/b1241999?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1241999?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Instrumentation: A 300 MHz NMR spectrometer was utilized for ¹H NMR and a 75 MHz

spectrometer for ¹³C NMR analysis.[1]

Sample Preparation:

A sample of (1S,3R)-3-Aminocyclohexanecarboxylic Acid was dissolved in Deuterium

Oxide (D₂O).

The solution was transferred to a standard 5 mm NMR tube.

¹H NMR Acquisition Parameters:

Frequency: 300 MHz

Solvent: D₂O

Number of Scans: Typically 16-64 scans for a clear spectrum.

Relaxation Delay: 1-2 seconds.

Pulse Width: Calibrated for a 90° pulse.

¹³C NMR Acquisition Parameters:

Frequency: 75 MHz

Solvent: D₂O

Number of Scans: Typically 1024 or more scans due to the low natural abundance of ¹³C.

Relaxation Delay: 2-5 seconds.

Pulse Program: A standard single-pulse experiment with proton decoupling.

Data Processing:

The raw data (Free Induction Decay - FID) was Fourier transformed.

Phase and baseline corrections were applied to the resulting spectrum.
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Chemical shifts were referenced to the residual solvent peak.

High-Resolution Mass Spectrometry (HRMS)
Objective: To determine the accurate mass and elemental composition of (1S,3R)-3-
Aminocyclohexanecarboxylic Acid.

Instrumentation: A high-resolution mass spectrometer, likely an Orbitrap or FT-ICR instrument,

was used.

Sample Preparation:

A dilute solution of the compound was prepared in a suitable solvent (e.g., methanol or

acetonitrile with 0.1% formic acid for positive ion mode, or a basic solvent for negative ion

mode).

The solution was introduced into the mass spectrometer via direct infusion or coupled with a

liquid chromatography system.

Acquisition Parameters (Negative Ion Mode):

Ionization Mode: Electrospray Ionization (ESI).

Mass Analyzer: Set to a high-resolution mode.

Scan Range: A range encompassing the expected m/z of the deprotonated molecule (e.g.,

m/z 50-500).

Capillary Voltage: Typically 2.5-3.5 kV.

Sheath Gas and Auxiliary Gas Flow Rates: Optimized for stable spray and ion desolvation.

Data Analysis:

The acquired high-resolution mass spectrum was analyzed to identify the peak

corresponding to the deprotonated molecule [M-H]⁻.
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The measured accurate mass was compared to the theoretically calculated mass for the

molecular formula C₇H₁₂NO₂ to confirm the elemental composition.[1]

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in (1S,3R)-3-
Aminocyclohexanecarboxylic Acid.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation (KBr Pellet Method):

Approximately 1-2 mg of the solid sample is finely ground with about 100-200 mg of dry

potassium bromide (KBr) powder in an agate mortar.

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Acquisition Parameters:

Spectral Range: 4000-400 cm⁻¹.

Resolution: Typically 4 cm⁻¹.

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

Background: A background spectrum of the empty sample compartment (or a pure KBr

pellet) is recorded and subtracted from the sample spectrum.

Data Analysis:

The resulting IR spectrum is analyzed for the presence of characteristic absorption bands

corresponding to the functional groups of the molecule.

The positions, shapes, and intensities of the absorption bands are compared with known

correlation tables to confirm the presence of the carboxylic acid and amino groups.

Visualizations
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The following diagrams illustrate the workflow for spectroscopic analysis and the relationship

between different spectroscopic techniques.
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Caption: General workflow for spectroscopic analysis of a chemical compound.
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Caption: Relationship between spectroscopic techniques and structural information.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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